![molecular formula C11H11N3O B13133800 (6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
(6-Amino-[3,3'-bipyridin]-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-[3,3’-bipyridin]-4-yl)methanol is an organic compound with the molecular formula C11H11N3O It belongs to the bipyridine family, which consists of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-[3,3’-bipyridin]-4-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of (6-Amino-[3,3’-bipyridin]-4-yl)methanol may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of homogeneous or heterogeneous catalysts can also improve the efficiency of the process .
Types of Reactions:
Oxidation: (6-Amino-[3,3’-bipyridin]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(6-Amino-[3,3’-bipyridin]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Mecanismo De Acción
The mechanism of action of (6-Amino-[3,3’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interaction with other molecules. The compound can also participate in redox reactions, transferring electrons to or from the metal center. These properties make it a valuable ligand in catalysis and materials science .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and as a precursor to redox-active compounds like paraquat.
6-Aminonicotinamide: An inhibitor of NADP±dependent enzymes, used in biochemical research.
Uniqueness: (6-Amino-[3,3’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in the design of metal complexes with tailored reactivity and stability .
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(2-amino-5-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2,(H2,12,14) |
Clave InChI |
VQRAEZGBWVFPIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN=C(C=C2CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



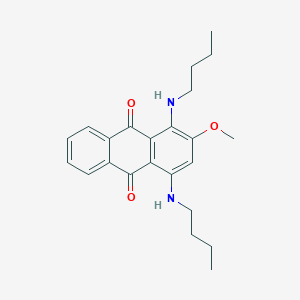
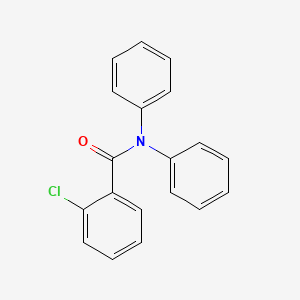
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
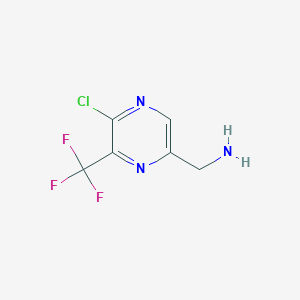
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
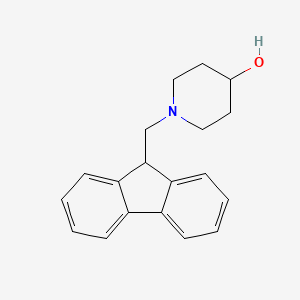
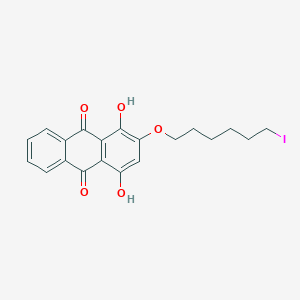
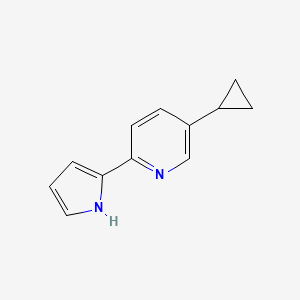
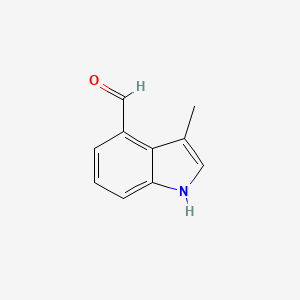
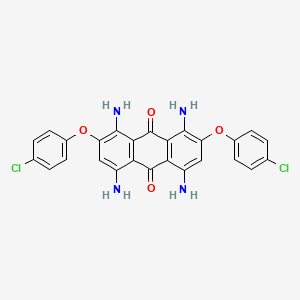
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

